4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Description
Chemical Identity and Structural Characteristics
The molecular identity of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is defined by its complex heterocyclic architecture, which incorporates multiple functional domains that contribute to its chemical behavior and potential biological activity. Related pyridazinone derivatives demonstrate similar structural features, as evidenced by compounds such as 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, which possesses a molecular formula of C17H19N3O5 and a molecular weight of 345.3 grams per mole. The structural framework consists of a six-membered pyridazinone ring system, characterized by the presence of two adjacent nitrogen atoms and a carbonyl group at the 6-position, which imparts distinct electronic properties to the molecule.
The 4-methoxyphenyl substituent attached to the 3-position of the pyridazinone ring introduces additional complexity through its electron-donating methoxy group, which can influence the overall electronic distribution within the molecule. Computational studies of related compounds indicate that the presence of methoxy substitution significantly affects the physicochemical properties, as demonstrated by compounds with similar structural motifs that exhibit specific logP values of 0.3253 and logD values of -2.4956. The butanoic acid chain extending from the nitrogen atom at position 1 of the pyridazinone ring provides a carboxylic acid functionality that can participate in hydrogen bonding interactions and ionic associations.
| Structural Component | Characteristics | Significance |
|---|---|---|
| Pyridazinone Core | Six-membered ring with N-N bond | Central heterocyclic framework |
| 4-Methoxyphenyl Group | Electron-donating aromatic substituent | Modulates electronic properties |
| Butanoic Acid Chain | Four-carbon aliphatic acid | Provides ionizable functionality |
| Carbonyl at Position 6 | Ketone functionality | Contributes to ring stability |
The three-dimensional conformation of the molecule is influenced by the planarity of the pyridazinone ring and the rotational freedom of the phenyl and butanoic acid substituents. Spectroscopic analysis of related pyridazinone derivatives reveals characteristic absorption patterns, with infrared spectra typically showing strong carbonyl stretches around 1661-1671 cm⁻¹ and nuclear magnetic resonance spectra displaying distinct chemical shifts for the aromatic and aliphatic protons.
Position within Pyridazinone Chemistry
The compound 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid occupies a significant position within the extensive family of pyridazinone derivatives, representing a sophisticated example of structural modification aimed at optimizing biological activity and physicochemical properties. Pyridazinone chemistry has evolved as a major area of heterocyclic research, with the core ring system serving as a versatile scaffold for the development of diverse pharmaceutical agents. The specific substitution pattern of this compound, featuring a 4-methoxyphenyl group at the 3-position and a butanoic acid chain at the 1-position, exemplifies the strategic approach employed in medicinal chemistry to modulate the biological activity of pyridazinone derivatives.
Contemporary research in pyridazinone chemistry has demonstrated that compounds bearing methoxy-substituted phenyl groups often exhibit enhanced biological activities compared to their unsubstituted counterparts. Studies of 6-(4-methoxyphenyl)-pyridazinone derivatives carrying acetamide and propanamide moieties have shown promising analgesic activity, indicating the importance of methoxy substitution in determining biological efficacy. The positioning of the methoxy group at the para position of the phenyl ring creates an optimal electronic environment that can influence receptor binding and metabolic stability.
The incorporation of a butanoic acid chain distinguishes this compound from simpler pyridazinone derivatives and aligns it with a subset of compounds designed for specific biological targets. Related compounds such as Gabazine, which contains a similar butanoic acid functionality attached to a pyridazinone core, have demonstrated significant pharmacological activity as gamma-aminobutyric acid receptor antagonists. The four-carbon chain length provides an optimal spatial arrangement for potential interactions with biological macromolecules while maintaining favorable pharmacokinetic properties.
| Compound Class | Structural Features | Typical Applications |
|---|---|---|
| Simple Pyridazinones | Basic ring system with minimal substitution | Foundational studies |
| Phenyl-substituted Pyridazinones | Aromatic substituents at position 3 or 6 | Anti-inflammatory agents |
| Methoxy-substituted Derivatives | Electron-donating groups on phenyl rings | Enhanced biological activity |
| Carboxylic Acid Derivatives | Aliphatic acid chains | Receptor modulators |
The synthetic accessibility of this compound class has been facilitated by established methodologies for pyridazinone ring formation and subsequent functionalization. Research has shown that 4-aroyl-acrylic acids can serve as key intermediates in the synthesis of 6-substituted pyridazinones through cyclization reactions with hydrazine derivatives. These synthetic approaches allow for the systematic modification of substituents to optimize biological activity and explore structure-activity relationships.
Historical Context and Development
The historical development of pyridazinone chemistry traces back to early investigations of six-membered nitrogen-containing heterocycles, with the specific structural motif of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid emerging from decades of systematic research into biologically active heterocycles. The foundational work in pyridazinone synthesis was established through the development of reliable methods for ring formation, typically involving the cyclization of appropriate precursors under controlled conditions. Early synthetic protocols demonstrated that the reaction of succinic anhydride derivatives with substituted anilines, followed by cyclization with hydrazine, could provide access to the basic pyridazinone framework.
The evolution of synthetic methodologies has been driven by the recognition that pyridazinone derivatives possess significant pharmaceutical potential. Historical studies revealed that compounds containing the pyridazinone core exhibit diverse biological activities, including analgesic, anti-inflammatory, and cardiovascular effects. This recognition prompted extensive research into structural modifications aimed at optimizing these activities and reducing unwanted side effects. The specific incorporation of methoxy-substituted phenyl groups represents a strategic advancement in this field, based on the understanding that electron-donating substituents can enhance biological activity.
The development of carboxylic acid-containing pyridazinone derivatives, such as the target compound, emerged from research into compounds with improved water solubility and enhanced interaction with biological targets. The synthesis of related compounds like 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, which serves as a precursor to pyridazinone derivatives, was achieved through Friedel-Crafts acylation reactions with high yields of 78%. These synthetic achievements laid the groundwork for the preparation of more complex derivatives incorporating multiple functional groups.
| Time Period | Development | Significance |
|---|---|---|
| Early Research | Basic pyridazinone synthesis | Established core methodology |
| Mid-Development | Substituted derivatives | Enhanced biological activity |
| Contemporary | Multi-functional compounds | Targeted therapeutic applications |
| Current | Structure-activity optimization | Precision molecular design |
The progression from simple pyridazinones to complex derivatives like 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid reflects the maturation of synthetic organic chemistry and the increasing sophistication of drug design strategies. Modern synthetic approaches have been refined to allow for precise control over regiochemistry and stereochemistry, enabling the preparation of compounds with specific biological profiles. The development of protecting group strategies and coupling methodologies has facilitated the synthesis of compounds containing multiple functional groups while maintaining high yields and purity.
Significance in Academic Research
The academic significance of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid extends beyond its individual chemical properties to encompass its role as a representative member of an important class of bioactive heterocycles that have contributed substantially to our understanding of structure-activity relationships in medicinal chemistry. Research investigations into pyridazinone derivatives have consistently demonstrated their potential as therapeutic agents, with studies showing that various substituted pyridazinones exhibit potent antimicrobial activities against both bacterial and fungal strains. The specific structural features of this compound make it particularly valuable for exploring the relationships between molecular architecture and biological activity.
Contemporary academic research has focused extensively on the development of pyridazinone derivatives as inhibitors of specific biological targets, with particular emphasis on enzyme inhibition and receptor modulation. Studies have demonstrated that pyridazinone compounds bearing carboxylic acid functionalities can serve as effective inhibitors of phosphodiesterase-4, an important target for anti-inflammatory drug development. The presence of the butanoic acid chain in the target compound positions it as a potential candidate for similar applications, providing researchers with a valuable tool for investigating enzyme-substrate interactions and developing structure-based drug design strategies.
The compound's significance in academic research is further enhanced by its potential role in advancing our understanding of pyridazinone chemistry and its applications in materials science and chemical biology. Research has shown that pyridazinone derivatives can exhibit diverse photophysical properties and electronic characteristics that make them useful for applications beyond traditional pharmaceutical development. The specific combination of functional groups present in 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid provides researchers with opportunities to explore novel applications in areas such as molecular recognition, sensor development, and catalysis.
| Research Area | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Drug development and optimization | Therapeutic breakthroughs |
| Chemical Biology | Molecular probe development | Mechanistic understanding |
| Materials Science | Functional material design | Advanced applications |
| Synthetic Chemistry | Methodology development | Improved synthetic efficiency |
The interdisciplinary nature of research involving this compound has fostered collaboration between synthetic chemists, biochemists, and pharmacologists, leading to comprehensive studies that integrate synthetic methodology with biological evaluation. Recent investigations have employed advanced computational methods to predict the biological activity of pyridazinone derivatives, with structure-activity relationship studies providing valuable insights into the molecular determinants of biological activity. These approaches have enabled researchers to design compounds with enhanced selectivity and reduced toxicity, contributing to the advancement of precision medicine approaches.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10-2-3-15(19)20/h4-9H,2-3,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHWWZUESFRNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid typically involves:
- Formation of the pyridazinone core : The 6-oxopyridazin-1(6H)-yl structure is constructed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of the 4-methoxyphenyl substituent : This aromatic group is usually introduced via substitution or condensation reactions on the pyridazinone precursor.
- Attachment of the butanoic acid side chain : The butanoic acid moiety is incorporated either by direct alkylation or through amide bond formation with amino acid derivatives such as γ-aminobutyric acid.
Specific Synthetic Routes
Pyridazinone Ring Construction
The pyridazinone ring can be synthesized by reacting hydrazine or substituted hydrazines with 1,4-dicarbonyl compounds or their equivalents. For example:
- Starting from 4-methoxybenzoyl derivatives, condensation with hydrazine hydrate forms the pyridazinone ring bearing the 4-methoxyphenyl substituent at the 3-position.
- The keto group at the 6-position (6-oxo) is retained during this process, providing the characteristic 6-oxopyridazin-1(6H)-yl structure.
Side Chain Introduction
The butanoic acid side chain is introduced by:
- N-alkylation : Alkylation of the nitrogen atom on the pyridazinone ring with a suitable haloalkyl acid derivative (e.g., 4-bromobutanoic acid or its ester) under basic conditions.
- Amide bond formation : Coupling of a pyridazinone acetic acid derivative with γ-aminobutyric acid or its protected forms using peptide coupling agents (e.g., carbodiimides like EDC or DCC) to form the amide linkage.
This approach is supported by analogies with related compounds such as 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, where coupling reactions are employed to link the pyridazinone moiety with amino acid derivatives.
Reaction Conditions and Reagents
- Hydrazine hydrate or substituted hydrazines for ring formation.
- 4-Methoxybenzoyl derivatives as aromatic precursors.
- Haloalkyl acids or esters (e.g., 4-bromobutanoic acid methyl ester) for side chain alkylation.
- Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Solvents : Commonly used solvents include ethanol, methanol, dichloromethane, or DMF depending on the reaction step.
- Temperature : Ring formation typically occurs under reflux conditions; coupling reactions are often performed at room temperature or slightly elevated temperatures.
Data Tables Summarizing Preparation Components
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyridazinone ring formation | Hydrazine hydrate + 4-methoxybenzoyl derivative | Cyclization to form pyridazinone | Reflux in ethanol or methanol |
| Side chain introduction | 4-bromobutanoic acid methyl ester + base | N-alkylation of pyridazinone N | Basic conditions (e.g., K2CO3) |
| Amide coupling | Pyridazinone acetic acid derivative + γ-aminobutyric acid + EDC/DCC | Amide bond formation | Room temperature, DMF solvent |
| Purification | Crystallization, chromatography | Isolation of pure product | Achieves >95% purity |
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols or the pyridazinone ring to dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyridazines .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is , with a molecular weight of approximately 288.30 g/mol. The structure features a butanoic acid moiety linked to a pyridazine derivative, which is crucial for its biological activity.
Physical Properties
- Molecular Weight : 288.30 g/mol
- Chemical Structure :
- IUPAC Name : 4-(3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)butanoic acid
- InChI Key : DOHWWZUESFRNDF-UHFFFAOYSA-N
- Purity : ≥95% (as per supplier specifications)
Medicinal Chemistry
Research indicates that compounds similar to 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid exhibit significant biological activities, including:
- Cholinesterase Inhibition : This compound may act as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that pyridazine derivatives can enhance cognitive function by modulating cholinergic activity .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .
Cholinergic Hypothesis in Alzheimer's Disease
A study published in DergiPark examined the effects of pyridazine derivatives on cholinesterase activity. The findings suggested that these compounds could help improve cognitive decline by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
| Study Reference | Compound Tested | Activity Observed | |
|---|---|---|---|
| Özçelik et al., 2019 | Pyridazine Derivatives | Cholinesterase Inhibition | Potential for Alzheimer's treatment |
| Bozbey et al., 2020 | Various Pyridazines | Antimicrobial Effects | Efficacy against bacterial strains |
Antimicrobial Studies
Research conducted on related compounds revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridazine ring could enhance activity .
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-[6-Oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid
- Molecular Formula : C₁₂H₁₂N₂O₃S
- Molecular Weight : 264.31 g/mol
- Key Difference : Replacement of the 4-methoxyphenyl group with a 2-thienyl (thiophene) group.
- The shorter side chain (butanoic acid retained) suggests similar solubility profiles .
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Molecular Formula : C₁₃H₁₂N₂O₄
- Molecular Weight : 268.25 g/mol
- Key Difference: Substitution of the butanoic acid chain with a shorter acetic acid (C2) chain.
- Implications: Reduced chain length may decrease lipophilicity and affect binding interactions in biological systems. The acetic acid group could limit conformational flexibility compared to the butanoic acid analogue .
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- CAS : 1420794-89-3
- Molecular Formula : C₁₄H₁₄N₂O₅
- Molecular Weight : 298.27 g/mol
- Key Difference: Additional methoxy group at position 4 of the pyridazinone ring.
Functional Analogues with Modified Cores
6-(2-Methoxyphenyl)pyridazin-3(2H)-one
- Key Difference : Lack of a carboxylic acid side chain and substitution at position 6 with a 2-methoxyphenyl group.
Physicochemical Data :
*LogP values estimated using fragment-based methods.
Biological Activity
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid, with the CAS number 1283109-02-3, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.31 g/mol
- IUPAC Name : 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid
- Purity : 95%
The compound features a pyridazine ring system substituted with a methoxyphenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid has been investigated in various contexts, particularly in oncology and inflammation. Below are key areas of its biological activity:
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer effects through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Compounds related to this structure have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Selective Cytotoxicity : Preliminary studies suggest that this compound may selectively induce apoptosis in melanoma and prostate cancer cell lines, potentially due to its ability to disrupt microtubule dynamics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Anticancer Activity
A study published in PubMed explored the anticancer activities of derivatives of pyridazine compounds. The results indicated that modifications to the pyridazine ring could significantly enhance potency against melanoma cells, suggesting that 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid might exhibit similar or improved efficacy .
A detailed investigation into the mechanism by which related compounds exert their effects revealed that they act as inhibitors of key cellular pathways involved in proliferation and survival. This was corroborated by assays demonstrating reduced viability in treated cancer cell lines compared to controls .
Comparative Analysis Table
| Property | 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid | Related Compounds |
|---|---|---|
| Molecular Formula | C15H16N2O4 | Varies (e.g., C18H25N5O4S) |
| Molecular Weight | 288.31 g/mol | Varies (e.g., 407.5 g/mol) |
| Anticancer Activity | Yes | Yes |
| Anti-inflammatory Activity | Potentially | Yes |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of multiple pathways |
Q & A
Q. What are the recommended synthetic routes for 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step routes, including:
- Palladium-catalyzed cross-coupling for introducing the 4-methoxyphenyl group to the pyridazone core, followed by alkylation of the butanoic acid side chain. This approach is analogous to methods described for structurally related arylpyridazinones .
- Ester hydrolysis of a precursor (e.g., ethyl 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoate) under acidic or basic conditions, as demonstrated for similar oxobutanoic acid derivatives .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC with pre-column derivatization : Use reagents like 6-MOQ-EtOCOOSu (a quinolone-based derivatizing agent) to enhance UV detection sensitivity for carboxylic acid moieties .
- Spectroscopic techniques :
- 1H/13C NMR : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyridazone carbonyl (δ ~165 ppm) .
- IR spectroscopy : Identify characteristic peaks for C=O (pyridazone: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₅H₁₄N₂O₄.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural confirmation?
- Methodological Answer : Discrepancies often arise from tautomerism (e.g., keto-enol forms in pyridazone rings) or solvent-dependent shifts. Strategies include:
- Variable-temperature NMR : Assess tautomeric equilibria by observing signal coalescence at elevated temperatures .
- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values using tools like ACD/Labs Percepta .
- X-ray crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for structurally similar pyridazinone derivatives .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for pyridazone ring formation, as they enhance reaction rates and intermediate stability .
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces side reactions .
- Protecting groups : Temporarily protect the carboxylic acid as a tert-butyl ester to prevent side reactions during aryl coupling steps .
Q. How should researchers design assays to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or hydrolases, given the pyridazone scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
- Cellular uptake studies : Incorporate a fluorescent tag (e.g., BODIPY) at the butanoic acid terminus to track intracellular localization via confocal microscopy .
- SAR studies : Synthesize analogs with variations in the methoxyphenyl group or pyridazone substituents to correlate structure with activity .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported for this compound?
- Methodological Answer : Solubility variations may stem from:
- Polymorphism : Characterize crystalline forms via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
- pH-dependent solubility : Perform pH-solubility profiling (pH 1–7.4) due to the carboxylic acid group’s ionization (pKa ~4.5). Use buffered solutions with HPLC quantification .
- Counterion effects : Compare sodium salt vs. free acid solubility in aqueous media .
Key Physicochemical Properties (Based on Structural Analogs)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₅H₁₄N₂O₄ | |
| Predicted logP (ACD/Labs) | ~2.3 (moderate lipophilicity) | |
| UV λmax | ~265 nm (pyridazone π→π* transition) | |
| Thermal stability | Decomposition >200°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
